molecular formula C16H19N3O3 B6451019 4-{[1-(cyclohex-3-ene-1-carbonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide CAS No. 2640830-19-7

4-{[1-(cyclohex-3-ene-1-carbonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide

Cat. No.: B6451019
CAS No.: 2640830-19-7
M. Wt: 301.34 g/mol
InChI Key: UMIJMHXLQTUKOK-UHFFFAOYSA-N
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Description

4-{[1-(cyclohex-3-ene-1-carbonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide is a complex organic compound that features a unique combination of functional groups, including a cyclohexene ring, an azetidine ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-(cyclohex-3-ene-1-carbonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach involves the reduction of tetrahydro-1H-isoindole-1,3(2H)-diones with sodium borohydride (NaBH4) to obtain 6-(hydroxy-methyl)-N-methyl/phenylcyclohex-3-ene-1-carboxamide derivatives . These intermediates can then undergo further functionalization to introduce the azetidine and pyridine moieties.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves scalable reactions and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-{[1-(cyclohex-3-ene-1-carbonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while reduction reactions may produce more saturated compounds.

Scientific Research Applications

4-{[1-(cyclohex-3-ene-1-carbonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may serve as a probe or inhibitor in biochemical studies, particularly those involving enzyme activity.

    Medicine: The compound has potential therapeutic applications, including as a drug candidate for treating various diseases.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{[1-(cyclohex-3-ene-1-carbonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[1-(cyclohex-3-ene-1-carbonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-[1-(cyclohex-3-ene-1-carbonyl)azetidin-3-yl]oxypyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3/c17-15(20)14-8-12(6-7-18-14)22-13-9-19(10-13)16(21)11-4-2-1-3-5-11/h1-2,6-8,11,13H,3-5,9-10H2,(H2,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMIJMHXLQTUKOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)N2CC(C2)OC3=CC(=NC=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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